

A Comparative Analysis of Ethynylaniline-Containing Kinase Inhibitors and Established Therapeutics

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Compound of Interest

Compound Name: *4-Ethynylaniline*

Cat. No.: *B084093*

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This guide provides a detailed comparison of the biological activity of novel 4-anilinoquinazoline derivatives incorporating an ethynyl moiety against well-established, FDA-approved kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the potency and selectivity of this emerging class of compounds. The comparative analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to Kinase Inhibition and the Role of the Ethynyl Group

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, based on this structure. The incorporation of an ethynyl group on the aniline ring is a chemical modification of interest. This

functional group can form specific interactions within the ATP-binding pocket of kinases, potentially enhancing potency and modulating selectivity. This guide focuses on a potent example of such a derivative, a N-(3-ethynylphenyl)-6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)quinazolin-4-amine, hereafter referred to as Compound 19h, and compares its activity against key kinases with that of established drugs.[\[1\]](#)

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Compound 19h and a selection of FDA-approved kinase inhibitors against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src kinase. Lower IC50 values indicate higher potency.

Table 1: Comparison of Inhibitory Activity against EGFR

Compound	IC50 (nM)	Reference(s)
Compound 19h	0.47	[1]
Erlotinib	2	
Gefitinib	26 - 57	[2]
Lapatinib	3 - 10.2	[3] [4]

Table 2: Comparison of Inhibitory Activity against VEGFR2

Compound	IC50 (nM)	Reference(s)
Vandetanib	40	[5] [6] [7]
Sorafenib	90	[8]
Sunitinib	80	[9]

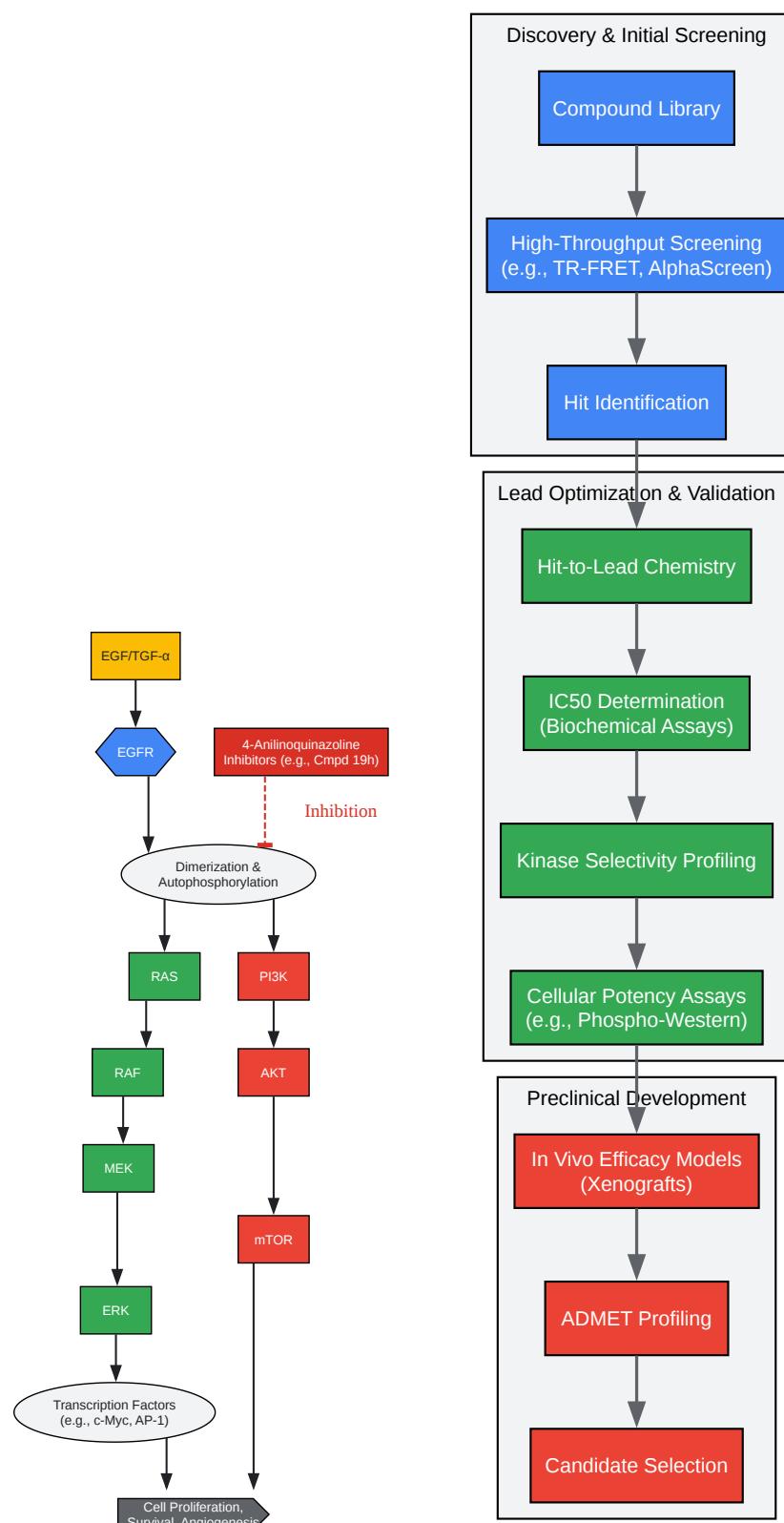
Table 3: Comparison of Inhibitory Activity against Src Kinase

Compound	IC50 (nM)	Reference(s)
Dasatinib	<1	[10]
Bosutinib	1.2	[11]
Saracatinib	2.7 - 10	[12] [13]

Note: Data for **4-ethynylaniline** derivatives against VEGFR2 and Src kinase is not readily available in the public domain, highlighting a gap in the current research landscape and an opportunity for future investigation.

Signaling Pathways and Experimental Workflows

To provide a better context for the presented data, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for kinase inhibitor discovery and characterization.



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